molecular formula C27H30N6O5S B2754387 N-(2-(6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide CAS No. 872996-12-8

N-(2-(6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide

Cat. No.: B2754387
CAS No.: 872996-12-8
M. Wt: 550.63
InChI Key: XFXBTETXPSQFNL-UHFFFAOYSA-N
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Description

N-(2-(6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide is a structurally complex heterocyclic compound featuring:

  • A 1,2,4-triazolo[4,3-b]pyridazine core, a bicyclic system known for its pharmacological relevance in kinase inhibition and neuroprotective activity .
  • A thioether linkage (-S-) connecting the triazolopyridazine moiety to a 2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl group.
  • A terminal 4-methoxybenzamide group, which enhances lipophilicity and may influence target binding affinity .

The compound’s design leverages heterocyclic diversity and functional group tuning, common strategies in medicinal chemistry to optimize pharmacokinetics and target selectivity.

Properties

IUPAC Name

N-[2-[6-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N6O5S/c1-36-20-7-5-19(6-8-20)27(35)29-15-13-24-31-30-23-10-11-26(32-33(23)24)39-17-25(34)28-14-12-18-4-9-21(37-2)22(16-18)38-3/h4-11,16H,12-15,17H2,1-3H3,(H,28,34)(H,29,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXBTETXPSQFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NCCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Molecular Formula : C27H30N6O4S
Molecular Weight : 534.64 g/mol
Purity : Typically 95%

Synthesis

The compound can be synthesized through a multi-step process involving the condensation of various precursors including 3,4-dimethoxyphenethylamine and triazole derivatives. This synthetic pathway allows for the introduction of functional groups that enhance biological activity.

Anticancer Activity

Research indicates that compounds structurally related to this compound exhibit significant anticancer properties. A study highlighted that similar compounds showed promising cytotoxic effects against various cancer cell lines including breast carcinoma (MCF-7) with IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil .

CompoundCell LineIC50 (µg/mL)Reference
3pMCF-71.72
5-FUMCF-74.8

Antimicrobial Activity

In addition to anticancer properties, compounds similar to this benzamide have demonstrated broad-spectrum antimicrobial activities. For instance, studies have shown that certain derivatives possess significant antibacterial and antifungal activities when tested against various pathogens . The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

The biological activity of this compound may be attributed to its ability to interact with multiple biological targets:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Research indicates that these compounds can induce programmed cell death in cancer cells through intrinsic pathways.
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity which may contribute to their anticancer effects by reducing oxidative stress in cells.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound and its analogs:

  • Study on Breast Cancer Cells : A comparative study evaluated the cytotoxic effects of various triazole derivatives against MCF-7 and observed that modifications in the side chains significantly influenced their potency .
  • Antimicrobial Evaluation : A series of derivatives were tested for their antimicrobial efficacy using the well diffusion method. Compounds demonstrated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria .

Scientific Research Applications

Pharmacological Activities

The compound exhibits several pharmacological activities that make it a candidate for further research:

  • Antimicrobial Activity
    • Compounds with similar structures have demonstrated significant antimicrobial properties. The thioether and triazole moieties may enhance the ability to disrupt microbial cell membranes or inhibit metabolic pathways essential for microbial survival. Studies indicate that triazole derivatives can be effective against various bacterial and fungal strains.
  • Anticancer Potential
    • Research has highlighted the anticancer effects of triazole derivatives. In vitro studies show that these compounds can induce apoptosis in cancer cells by inhibiting proteins involved in cell cycle regulation. Structure–activity relationship (SAR) analyses suggest that modifications in the triazole ring enhance cytotoxicity against different cancer cell lines.
  • Anti-inflammatory Effects
    • Triazole-derived compounds have been noted for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which are crucial in the inflammatory response. This mechanism can be beneficial for treating chronic inflammatory diseases.

Case Study 1: Anticancer Activity

A study investigating the anticancer effects of triazole derivatives found that specific modifications led to increased potency against human cancer cell lines such as HeLa and L363. Compounds similar to this compound exhibited GI50 values in the low micromolar range.

Case Study 2: Antimicrobial Efficacy

In a comparative study on antimicrobial activity, a series of triazole derivatives were tested against common pathogens. The results indicated moderate to high activity against both Gram-positive and Gram-negative bacteria, suggesting that structural elements like the thioether group enhance membrane permeability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Triazolopyridazine Cores

N-(2-{6-[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide (CAS: 872994-23-5)
  • Key Difference : Replaces the 4-methoxybenzamide group with a simple benzamide (-C6H5 instead of -C6H4-OCH3).
2-[[3-(4-Methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine (CAS: 1204296-37-6)
  • Key Difference : Substitutes the thioether linkage with an ether (-O-) and replaces the 3,4-dimethoxyphenethylamide with a primary amine.
  • Impact : Lower molecular weight (285.30 g/mol vs. ~550 g/mol for the parent compound) and altered hydrogen-bonding capacity, likely reducing target affinity .

Heterocyclic Derivatives with Similar Pharmacophores

4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide
  • Core: Thieno[2,3-d]pyrimidine instead of triazolopyridazine.
  • Key Features: A trifluoromethylphenoxy group enhances electronegativity and metabolic resistance.
  • Activity : Demonstrates antimicrobial properties (MIC = 0.5–2.0 µg/mL against S. aureus), suggesting the 4-methoxybenzamide group may synergize with electron-withdrawing substituents .
N-(4-Methoxybenzyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine
  • Core : Same triazolopyridazine system but methyl-substituted.
  • Key Features : A methoxybenzylamine group replaces the thioether-linked amide chain.

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) LogP* Notable Activity
Target Compound Triazolo[4,3-b]pyridazine 3,4-Dimethoxyphenethylamide, 4-MeOBz ~550 ~3.5 N/A (Theoretical)
CAS 872994-23-5 Triazolo[4,3-b]pyridazine 3,4-Dimethoxyphenethylamide, Bz ~536 ~3.0 N/A
CAS 1204296-37-6 Triazolo[4,3-b]pyridazine 4-Methoxyphenyl, ethanamine 285.30 ~1.2 N/A
Thieno[2,3-d]pyrimidine Derivative Thienopyrimidine 4-(CF3)phenoxy, 4-MeOBz ~437 ~2.8 Antimicrobial

*LogP estimated via fragment-based methods.

Table 2: Spectroscopic Comparison (IR/NMR)

Compound IR ν(C=O) (cm⁻¹) ¹H NMR δ (Amide NH) ¹³C NMR δ (Triazolo C)
Target Compound (Theoretical) ~1680 ~8.5–9.0 ppm ~155–160 ppm
Triazolopyridazine Derivatives 1663–1682 7.20–10.68 ppm 124–160 ppm
Thienopyrimidine Derivative 1657–1670 7.52–8.94 ppm 125–158 ppm

Q & A

Basic: What synthetic strategies are recommended for multi-step synthesis of this compound?

Answer:
The synthesis involves sequential functionalization of the triazolopyridazine core, amide coupling, and thioether formation. Key steps include:

  • Step 1: Condensation of a substituted pyridazine precursor with a thiol-containing intermediate under controlled pH (6.5–7.5) to form the thioether linkage .
  • Step 2: Amide coupling using carbodiimide reagents (e.g., EDC/HOBt) to attach the 3,4-dimethoxyphenethylamine moiety .
  • Step 3: Final purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol .
    Critical Parameters:
  • Temperature control (50–70°C for amide coupling).
  • Use of anhydrous solvents (e.g., DMF, THF) to prevent hydrolysis .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR to verify substituent positions (e.g., methoxy groups at 3,4-positions on phenethylamine) .
    • 2D NMR (COSY, HSQC) to resolve overlapping signals in the triazolopyridazine core .
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]+ ≈ 595.2 g/mol) .
  • HPLC:
    • Purity >95% using a C18 column (acetonitrile/water gradient) .

Advanced: How can contradictions in spectral data during structural elucidation be resolved?

Answer:

  • Scenario: Discrepancies between calculated and observed NMR shifts for the triazole ring protons.
  • Methodology:
    • Cross-validate with DEPT-135 to confirm carbon hybridization .
    • Perform NOESY to detect spatial proximity between protons (e.g., confirming thioether linkage geometry) .
    • Compare with analogous compounds (e.g., triazolopyridazines with similar substituents) .
  • Note: Isomerism (e.g., regioisomers in triazole formation) may require X-ray crystallography for definitive confirmation .

Advanced: What methodologies are used to evaluate pharmacokinetic properties in preclinical studies?

Answer:

  • In Vitro Assays:
    • Microsomal Stability: Incubate with liver microsomes (human/rat) to assess metabolic degradation .
    • Plasma Protein Binding: Equilibrium dialysis to measure free fraction .
  • In Vivo:
    • Pharmacokinetic Profiling: Administer via IV/oral routes in rodents; collect plasma samples for LC-MS/MS analysis .
  • Key Parameters:
    • Half-life (t1/2), clearance (CL), and oral bioavailability (F%) .

Basic: How can reaction conditions be optimized to improve yield and purity?

Answer:

  • Solvent Screening: Test polar aprotic solvents (e.g., DMSO vs. DMF) for amide coupling efficiency .
  • Catalyst Optimization: Use Pd(OAc)2/Xantphos for Suzuki-Miyaura cross-coupling (if aryl halides are intermediates) .
  • Real-Time Monitoring:
    • TLC/HPLC to track reaction progress and minimize side products (e.g., hydrolyzed byproducts) .
  • Yield Improvement:
    • Use excess thiol reagent (1.5 eq) to drive thioether formation to completion .

Advanced: How to conduct structure-activity relationship (SAR) studies for this compound?

Answer:

  • Analog Synthesis:
    • Vary substituents (e.g., replace 3,4-dimethoxy groups with ethoxy or halogens) .
  • Biological Testing:
    • Anticancer Activity: Screen against NCI-60 cell lines; compare IC50 values .
    • Target Engagement: Use SPR or ITC to measure binding affinity for kinases (e.g., EGFR, VEGFR) .
  • Data Analysis:
    • QSAR Modeling: Corrogate substituent electronic parameters (Hammett σ) with activity .

Advanced: How to address discrepancies between in vitro potency and in vivo efficacy?

Answer:

  • Hypothesis 1: Poor solubility limits bioavailability.
    • Test: Measure solubility in simulated gastric fluid; formulate with cyclodextrins or nanoemulsions .
  • Hypothesis 2: Rapid metabolism by CYP3A4.
    • Test: Co-administer with CYP inhibitors (e.g., ketoconazole) in rodent models .
  • Hypothesis 3: Off-target effects in vivo.
    • Test: Perform transcriptomics/proteomics on treated tissues to identify unintended pathways .

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

  • Storage Conditions:
    • -20°C under argon in amber vials to prevent oxidation/degradation .
  • Stability Monitoring:
    • Periodic HPLC analysis (every 6 months) to detect degradation products (e.g., hydrolyzed amide) .
  • Lyophilization:
    • For aqueous solutions, lyophilize with trehalose to enhance shelf life .

Advanced: How to validate the compound’s mechanism of action using computational methods?

Answer:

  • Molecular Docking:
    • Use AutoDock Vina to model interactions with proposed targets (e.g., kinase ATP-binding pockets) .
  • MD Simulations:
    • Run 100-ns simulations in GROMACS to assess binding stability .
  • Free Energy Calculations:
    • MM-PBSA to estimate binding free energy (ΔG) and compare with experimental IC50 .

Advanced: What strategies mitigate toxicity observed in preclinical studies?

Answer:

  • Toxicogenomics:
    • Identify upregulated apoptosis/oxidative stress genes via RNA-seq .
  • Prodrug Design:
    • Mask polar groups (e.g., convert amide to ester) to reduce hepatotoxicity .
  • Dose Optimization:
    • Conduct MTD studies in rodents; adjust dosing schedule (e.g., intermittent vs. continuous) .

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